Cholesterol margarate

Descripción general

Descripción

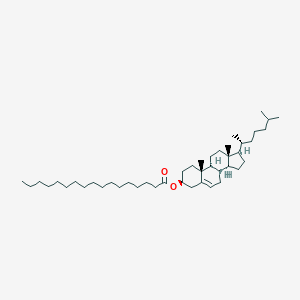

El heptadecanoato de colesterol es un éster de colesterol formado por la esterificación del colesterol con ácido heptadecanoico. Es un sólido blanco a blanquecino con una fórmula molecular de C44H78O2 y un peso molecular de 639.09 g/mol . Este compuesto se utiliza comúnmente como un estándar interno en la determinación cuantitativa de ésteres de colesterol mediante cromatografía de gases o espectrometría de masas de cromatografía líquida .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El heptadecanoato de colesterol se sintetiza mediante la esterificación del colesterol con ácido heptadecanoico. La reacción generalmente implica el uso de un catalizador como ácido sulfúrico o ácido p-toluensulfónico para facilitar el proceso de esterificación. La reacción se lleva a cabo en condiciones de reflujo, y el producto se purifica por recristalización a partir de un solvente apropiado .

Métodos de Producción Industrial: En entornos industriales, la producción de heptadecanoato de colesterol sigue principios similares pero a mayor escala. El proceso implica la esterificación del colesterol con ácido heptadecanoico en presencia de un catalizador. La mezcla de reacción se somete luego a pasos de purificación, incluida la filtración, el lavado y la recristalización, para obtener el producto final con alta pureza .

Análisis De Reacciones Químicas

Tipos de Reacciones: El heptadecanoato de colesterol experimenta varias reacciones químicas, que incluyen:

Reactivos y Condiciones Comunes:

Hidrólisis: Condiciones ácidas o básicas usando ácido clorhídrico o hidróxido de sodio.

Oxidación: Agentes oxidantes como permanganato de potasio o trióxido de cromo.

Reducción: Agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.

Productos Principales Formados:

Hidrólisis: Colesterol y ácido heptadecanoico.

Oxidación: Derivados de colesterol oxidados.

Reducción: Derivados de alcohol de colesterol.

Aplicaciones Científicas De Investigación

El heptadecanoato de colesterol tiene varias aplicaciones de investigación científica, que incluyen:

Análisis Cuantitativo: Se utiliza como un estándar interno en la determinación cuantitativa de ésteres de colesterol mediante cromatografía de gases o espectrometría de masas de cromatografía líquida.

Estudios de Metabolismo de Lípidos: Employed in studies investigating lipid metabolism and cholesterol homeostasis.

Investigación Biológica: Utilizado en la investigación sobre el papel de los ésteres de colesterol en los procesos celulares y los mecanismos de la enfermedad.

Aplicaciones Industriales: Se utiliza en la producción de compuestos basados en el colesterol para diversas aplicaciones industriales.

Mecanismo De Acción

El heptadecanoato de colesterol ejerce sus efectos principalmente a través de su función como un éster de colesterol. Está involucrado en el almacenamiento y transporte del colesterol dentro de las células. La esterificación del colesterol con ácidos grasos, como el ácido heptadecanoico, permite la formación de ésteres de colesterol neutros, que se pueden almacenar en gotitas de lípidos o secretarse como constituyentes de lipoproteínas . Este proceso es esencial para mantener la homeostasis del colesterol y regular los niveles de colesterol celular .

Comparación Con Compuestos Similares

El heptadecanoato de colesterol se puede comparar con otros ésteres de colesterol, como el oleato de colesterol y el linoleato de colesterol. Estos compuestos comparten características estructurales similares pero difieren en la porción de ácido graso esterificada a la molécula de colesterol . La singularidad del heptadecanoato de colesterol radica en su componente específico de ácido graso, el ácido heptadecanoico, que imparte propiedades físicas y químicas distintas .

Compuestos Similares:

- Oleato de colesterol

- Linoleato de colesterol

- Palmitato de colesterol

Actividad Biológica

Cholesterol margarate, also known as cholesteryl heptadecanoate, is a cholesterol ester formed by the esterification of cholesterol with margaric acid (heptadecanoic acid). It has a molecular formula of and a molecular weight of 639.09 g/mol. This compound is primarily studied for its biological activities and its role in lipid metabolism.

This compound exhibits biological activity similar to that of cholesterol due to its structural properties. It interacts with various cellular targets, influencing:

- Membrane Fluidity : this compound is believed to modulate cell membrane fluidity, which is crucial for maintaining cellular integrity and function.

- Cell Differentiation and Proliferation : It plays a role in regulating processes related to cell growth and differentiation, potentially impacting various physiological and pathological conditions.

Pharmacokinetics

Research indicates that this compound's absorption, distribution, metabolism, and excretion (ADME) parameters can be predicted using in silico methods. These studies suggest that its pharmacokinetic profile may mirror that of cholesterol, influencing lipid metabolism pathways in the body.

Biological Research Applications

This compound is utilized in various research contexts, including:

- Lipid Metabolism Studies : It is employed in studies investigating cholesterol homeostasis and lipid metabolism, contributing to understanding metabolic disorders.

- Quantitative Analysis : Used as an internal standard in the quantitative determination of cholesteryl esters via chromatographic techniques.

Study on Lipid Metabolism

A significant study focused on the effects of this compound on lipid metabolism highlighted its role in regulating cholesterol levels within cells. The findings indicated that the compound could influence the expression of genes involved in lipid uptake and processing, thereby affecting overall lipid profiles in experimental models .

Clinical Implications

In clinical settings, this compound's potential benefits have been explored concerning cardiovascular health. A systematic review suggested that compounds affecting cholesterol levels could significantly reduce the risk of cardiovascular events when incorporated into therapeutic strategies .

Comparison of this compound with Other Cholesterol Esters

| Property | This compound | Cholesteryl Oleate | Cholesteryl Palmitate |

|---|---|---|---|

| Molecular Formula | C44H78O2 | C45H84O2 | C45H80O2 |

| Molecular Weight | 639.09 g/mol | 684.09 g/mol | 684.09 g/mol |

| Biological Activity | Modulates membrane fluidity; affects lipid metabolism | Reduces LDL levels; anti-inflammatory | Enhances HDL levels; antioxidant properties |

| Research Applications | Lipid metabolism studies; quantitative analysis | Cardiovascular health studies | Anti-inflammatory research |

Propiedades

IUPAC Name |

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] heptadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H78O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-42(45)46-37-29-31-43(5)36(33-37)25-26-38-40-28-27-39(35(4)23-21-22-34(2)3)44(40,6)32-30-41(38)43/h25,34-35,37-41H,7-24,26-33H2,1-6H3/t35-,37+,38+,39-,40+,41+,43+,44-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPQNZVDOBYGOLY-BFGJSWSOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H78O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30555538 | |

| Record name | (3beta)-Cholest-5-en-3-yl heptadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30555538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

639.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24365-37-5 | |

| Record name | (3beta)-Cholest-5-en-3-yl heptadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30555538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Are there other studies investigating the biological activities of cholesterol margarate?

A2: The provided research papers primarily focus on other identified compounds like neophytadiene, luteolin, chrysoeriol, and kaempferol for their potential biological activities []. A broader literature search is needed to explore if there are dedicated studies on this compound and its potential biological roles.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.